molecular formula C31H30N4O3S2 B2571074 N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide CAS No. 864939-48-0

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide

Cat. No. B2571074
CAS RN: 864939-48-0
M. Wt: 570.73
InChI Key: BBQXGUBRUJXSRB-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C31H30N4O3S2 and its molecular weight is 570.73. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

The chemistry and properties of compounds like "N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide" are crucial for understanding their potential applications. For instance, the preparation and properties of compounds containing pyridine-2,6-diylbis derivatives have been summarized, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. These characteristics can suggest points of potential interest for further investigation, including unknown analogues (Boča, Jameson, & Linert, 2011).

Pharmacological Applications

Several compounds share pharmacological relevance with the chemical structure of interest. For example, sulfonamide inhibitors, widely used in treating bacterial infections, also show potential in diverse areas like carbonic anhydrase inhibition, antiepileptics, and diuretics. This demonstrates the broad pharmacological applications of compounds with sulfonamide groups, suggesting potential research avenues for related compounds (Gulcin & Taslimi, 2018).

Synthesis and Application in Medicinal Chemistry

The synthesis of N-heterocycles via sulfinimines, including chiral sulfinamides like tert-butanesulfinamide, highlights the importance of these compounds in creating structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are essential in the structural motif of many natural products and therapeutically relevant compounds, indicating the significance of research into similar compounds for drug development (Philip, Radhika, Saranya, & Anilkumar, 2020).

Antibacterial, Antifungal, and Antimycobacterial Properties

Research into cyanobacterial compounds reveals a variety of structures with antimicrobial activities against multidrug-resistant pathogens. This suggests the potential for compounds with similar chemical structures to possess antibacterial, antifungal, and antimycobacterial properties, underscoring the importance of exploring such compounds for new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017).

properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O3S2/c1-2-35(21-24-11-7-4-8-12-24)40(37,38)26-15-13-25(14-16-26)30(36)33-31-28(19-32)27-17-18-34(22-29(27)39-31)20-23-9-5-3-6-10-23/h3-16H,2,17-18,20-22H2,1H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQXGUBRUJXSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide

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